Alanine, N-3-pyridinyl-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Alanine, N-3-pyridinyl- typically involves the introduction of a pyridine ring to the alanine backbone. One common method is the nucleophilic substitution reaction where alanine is reacted with a pyridine derivative under controlled conditions. The reaction often requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of Alanine, N-3-pyridinyl- may involve large-scale synthesis using automated reactors. The process includes the preparation of starting materials, reaction optimization, and purification steps such as crystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions: Alanine, N-3-pyridinyl- can undergo various chemical reactions including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like halides or organometallic compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Organolithium reagents in anhydrous conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction may produce pyridine-substituted alcohols .
Scientific Research Applications
Alanine, N-3-pyridinyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its role in enzyme catalysis and as a potential inhibitor of certain biological pathways.
Medicine: Investigated for its potential therapeutic effects, including its role in modulating neurotransmitter activity.
Mechanism of Action
The mechanism of action of Alanine, N-3-pyridinyl- involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The pyridine ring can participate in π-π interactions and hydrogen bonding, which are crucial for its binding affinity and specificity .
Comparison with Similar Compounds
- 3-(4-Pyridyl)-alanine
- 3-(2-Pyridyl)-alanine
- Pyridoxine (Vitamin B6)
Comparison: Alanine, N-3-pyridinyl- is unique due to the position of the pyridine ring, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and specificities, making it a valuable compound for targeted applications .
Properties
IUPAC Name |
(2S)-2-(pyridin-3-ylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-6(8(11)12)10-7-3-2-4-9-5-7/h2-6,10H,1H3,(H,11,12)/t6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTKYBFQVZPCGAO-LURJTMIESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC1=CN=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC1=CN=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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